1-(2-Chloro-3,4-difluorophenyl)ethan-1-one
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Overview
Description
1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClF2O. It is a significant intermediate in organic synthesis and pharmaceutical research. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one typically involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The chloro and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles .
Comparison with Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Uniqueness: 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is unique due to the specific positioning of the chloro and difluoro groups on the phenyl ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-(2-chloro-3,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)8(11)7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDVAZQXWUGWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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